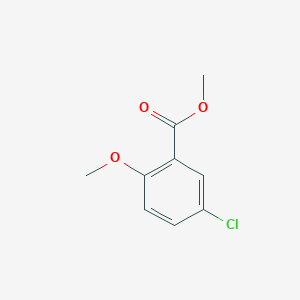

Methyl 5-chloro-2-methoxybenzoate

Overview

Description

Methyl 5-chloro-2-methoxybenzoate is an organic compound with the molecular formula C9H9ClO3This compound is commonly used in chemical synthesis and has various applications in scientific research and industry .

Mechanism of Action

Target of Action

Methyl 5-chloro-2-methoxybenzoate is a chemical compound used in the synthesis of various derivatives It has been used as a reactant in the preparation of aryl-1,3,5-triazine derivatives, which are known to act as histamine h4 receptor ligands .

Mode of Action

As a precursor in the synthesis of aryl-1,3,5-triazine derivatives, it likely contributes to the overall structure and function of these derivatives .

Biochemical Pathways

The aryl-1,3,5-triazine derivatives, for which it serves as a reactant, are known to interact with histamine h4 receptors . These receptors play a crucial role in immune response and inflammation, suggesting that the compound may indirectly influence these pathways.

Pharmacokinetics

Its physical and chemical properties such as melting point (150-152 °c), boiling point (235-240 °c), and density (1259 g/mL at 25 °C) suggest that it may have specific pharmacokinetic characteristics .

Result of Action

This compound has been reported to inhibit copulatory behavior in male Ixodes ricinus (L.1758), a species of tick . This suggests that the compound may have specific effects at the molecular and cellular level, potentially influencing behavior in certain organisms.

Action Environment

Its storage temperature is recommended to be 2-8°c , suggesting that temperature may play a role in maintaining its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-2-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 5-chloro-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of more efficient and scalable processes. For example, the reaction can be carried out in a continuous flow reactor, which allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

Hydrolysis: The ester group can be hydrolyzed to form 5-chloro-2-methoxybenzoic acid.

Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for substitution reactions.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Various substituted derivatives depending on the reagent used.

Hydrolysis: 5-chloro-2-methoxybenzoic acid.

Reduction: Corresponding alcohols or other reduced derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 5-chloro-2-methoxybenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. It can be transformed into various derivatives through chemical reactions such as methylation, aminolysis, and chlorosulfonation. For instance, it can be converted into N-phenethyl-5-chloro-2-methoxybenzamide through a series of reactions involving methylation and aminolysis with phenethylamine .

Reactions and Derivatives

The compound can undergo several transformations:

- Methylation : Direct methylation of 5-chlorosalicylic acid yields this compound under anhydrous conditions.

- Aminolysis : This process can lead to the formation of various amides, which have significant biological activity .

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Potential Therapeutic Uses

The compound is also investigated for its potential therapeutic properties in treating conditions such as HIV. It has been noted that derivatives of this compound may act as non-nucleoside inhibitors of HIV-1 reverse transcriptase, contributing to combination therapy for HIV infection .

Industrial Applications

Dyes and Pigments Production

In the industrial sector, this compound is utilized in the production of dyes and pigments. Its ability to participate in various chemical reactions makes it valuable for synthesizing colorants used in textiles, plastics, and other materials .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Use Cases |

|---|---|---|

| Chemical Synthesis | Intermediate for synthesizing complex organic compounds | Used in the production of N-phenethyl derivatives |

| Antimicrobial Activity | Exhibits activity against certain bacteria | Effective against Staphylococcus aureus and E. coli |

| Therapeutic Potential | Investigated for anti-HIV properties | Non-nucleoside inhibitor for HIV-1 reverse transcriptase |

| Industrial Use | Utilized in dye and pigment production | Important for colorant synthesis |

Case Studies

- Synthesis of N-Phenethyl-5-chloro-2-methoxybenzamide : A study demonstrated the efficient conversion of this compound into this amide through aminolysis with phenethylamine, showcasing its utility in medicinal chemistry .

- Antimicrobial Research : In a comparative analysis, this compound was tested against various bacterial strains, revealing significant inhibition rates, thus highlighting its potential as an antibiotic lead compound .

- HIV Therapeutics Development : Research focused on derivatives of this compound showed promise as non-nucleoside inhibitors of HIV-1 reverse transcriptase, indicating its relevance in antiviral drug development .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-acetamido-5-chloro-2-methoxybenzoate: This compound is structurally similar and is used as an intermediate in the synthesis of metoclopramide.

5-Chloro-2-methoxybenzoic acid: This is the acid form of methyl 5-chloro-2-methoxybenzoate and shares similar chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .

Biological Activity

Methyl 5-chloro-2-methoxybenzoate (CAS No. 33924-48-0) is an aromatic ester with potential biological activities that warrant investigation. This compound, also known as methyl 5-chloro-o-anisate, has garnered interest due to its structural characteristics and possible pharmacological properties.

- Molecular Formula : CHClO

- Molecular Weight : 200.62 g/mol

- Appearance : Clear colorless to pale yellow liquid

- Boiling Point : 235–240 °C

- Density : 1.259 g/cm³

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anti-cancer agent and its effects on various cellular processes.

Anticancer Potential

- Cytotoxicity Studies : Preliminary studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant activity against colorectal cancer cells, similar to other compounds with similar structural motifs.

-

Mechanisms of Action :

- Cell Cycle Arrest : Research suggests that this compound can induce cell cycle arrest in the G2/M phase, thereby inhibiting cell proliferation. This mechanism is crucial for its potential as an anticancer agent.

- Induction of Apoptosis : this compound may promote apoptosis in cancer cells, a process that is vital for eliminating malignant cells.

- Structure-Activity Relationship (SAR) : The presence of the chlorine and methoxy groups in the compound's structure appears to enhance its biological activity, particularly in terms of cytotoxicity against cancer cells.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colorectal) | 0.35 | Cell cycle arrest at G2/M phase |

| Caco-2 (Colorectal) | 0.54 | Induction of apoptosis |

| HepG2 (Liver) | >50 | No significant cytotoxicity observed |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Pharmacological Implications

The biological activity of this compound suggests its potential role as a lead compound in drug development for cancer therapy. Its ability to selectively target cancer cells while sparing normal cells indicates a favorable therapeutic index.

Future Research Directions

- In Vivo Studies : Further studies are needed to evaluate the efficacy and safety of this compound in animal models.

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound will provide insights into its action mechanisms and help optimize its structure for enhanced activity.

- Combination Therapies : Exploring the effects of combining this compound with existing chemotherapeutics may yield synergistic effects, improving treatment outcomes for patients with resistant cancers.

Properties

IUPAC Name |

methyl 5-chloro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTHYBXMNNGQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057720 | |

| Record name | Methyl 5-chloro-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33924-48-0 | |

| Record name | Benzoic acid, 5-chloro-2-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33924-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-chloro-2-methoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033924480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-chloro-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-chloro-2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.